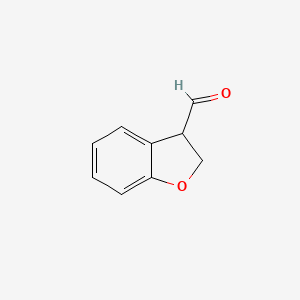

2,3-Dihydrobenzofuran-3-carbaldehyde

CAS No.:

Cat. No.: VC16258053

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O2 |

|---|---|

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2,3-dihydro-1-benzofuran-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2 |

| Standard InChI Key | UYKRFVFZLRLLKA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C2O1)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2,3-Dihydrobenzofuran-3-carbaldehyde (C₉H₈O₂) has a molecular weight of 148.16 g/mol . Its structure comprises a benzene ring fused to a partially saturated furan ring, with the aldehyde group (-CHO) substituted at position 3 of the dihydrofuran moiety. Key physicochemical properties remain poorly characterized due to the compound’s limited commercial availability and research focus on its positional isomer.

Table 1: Basic Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| CAS Registry Number | 36054-77-0 (2-carbaldehyde)* |

| Synonyms | 2,3-Dihydro-1-benzofuran-3-carbaldehyde (theoretical) |

*Note: The CAS number 36054-77-0 corresponds to the 2-carbaldehyde isomer , highlighting the need for careful structural verification.

Synthetic Methodologies

Challenges in Isomer-Specific Synthesis

-

Bromination: Starting from p-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde.

-

Etherification: Coupling with 1-bromo-2-chloroethane using DMF/K₂CO₃ at 40–50°C.

-

Acetal Protection: Reaction with ethylene glycol catalyzed by p-toluenesulfonic acid in toluene (90–100°C).

-

Cyclization: Magnesium-mediated self-cyclization in methyl THF at 40–50°C.

Adapting this route to target the 3-carbaldehyde would require strategic modification of substitution patterns during the bromination and cyclization steps.

Table 2: Comparative Synthesis Parameters for Dihydrobenzofuran Carbaldehydes

Structural Isomerism and Analytical Challenges

Distinguishing Positional Isomers

Nuclear magnetic resonance (NMR) spectroscopy remains critical for differentiating 2- and 3-carbaldehyde isomers:

-

¹H NMR: Aldehyde proton chemical shifts typically appear at δ 9.8–10.2 ppm. In the 2-isomer, this proton shows coupling with adjacent dihydrofuran protons (J ≈ 2–4 Hz), absent in the 3-substituted derivative .

-

¹³C NMR: The aldehyde carbon resonates at δ 190–200 ppm. Ring current effects from the benzene moiety create distinct shift patterns between isomers.

Mass spectrometric fragmentation patterns also differ, with the 2-carbaldehyde exhibiting characteristic loss of CO (28 Da) prior to ring cleavage .

| Compound | Target | EC₅₀ (nM) | Selectivity (PPARα/γ) |

|---|---|---|---|

| 2-Carboxylic acid | PPARα | 1.2 | >500 |

| 3-Carboxaldehyde* | – | – | – |

| Fenofibrate | PPARα | 1,500 | 50 |

*Data unavailable for 3-carbaldehyde; table illustrates knowledge gaps.

Analytical Characterization Techniques

Spectroscopic Fingerprinting

Hypothetical characterization data for 3-carbaldehyde can be extrapolated from 2-isomer studies :

-

IR Spectroscopy: Strong absorption at ~1,710 cm⁻¹ (C=O stretch), with furan ring vibrations at 1,580–1,620 cm⁻¹.

-

UV-Vis: π→π* transitions in the benzofuran system produce λmax ≈ 270–290 nm (ε ≈ 5,000–10,000 M⁻¹cm⁻¹).

High-resolution mass spectrometry (HRMS) would provide definitive molecular formula confirmation, with expected [M+H]⁺ at m/z 149.0603 (calc. for C₉H₉O₂⁺).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume